molecular formula C21H20FN5O2S B15021541 [6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

Cat. No.: B15021541
M. Wt: 425.5 g/mol
InChI Key: ACZXBTYKWZKKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of 4-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope. Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

4-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE has a wide range of scientific research applications. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . These diverse pharmacological activities make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Researchers are particularly interested in its structure-activity relationship and its potential to interact with various biological targets.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. The triazole and thiadiazine rings in its structure allow it to form hydrogen bonds and other interactions with target receptors. This enables the compound to exert its pharmacological effects, such as inhibiting enzymes or modulating signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities and applications . The unique combination of the triazole and thiadiazine rings in 4-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE makes it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C21H20FN5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H20FN5O2S/c22-16-8-6-14(7-9-16)17-18(20(28)26-10-12-29-13-11-26)30-21-24-23-19(27(21)25-17)15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2

InChI Key

ACZXBTYKWZKKES-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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